Cbz-L-homopropargylglycine

Overview

Description

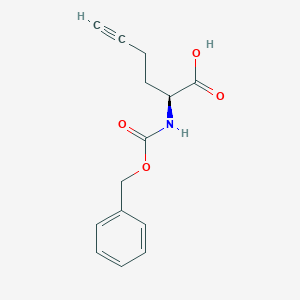

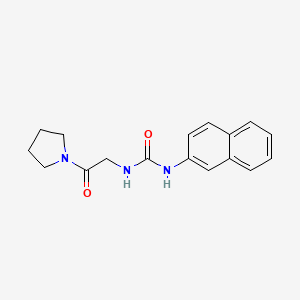

Cbz-L-homopropargylglycine is a chemical compound with the molecular formula C14H15NO4 . It is used in various scientific and medical research .

Molecular Structure Analysis

This compound has a complex molecular structure . The exact details of its molecular structure are not provided in the search results. More specific studies or advanced tools might be needed to analyze its molecular structure.Scientific Research Applications

Enzymatic Synthesis in Peptide Production

Cbz-L-homopropargylglycine is utilized in the enzymatic synthesis of oligopeptides containing unnatural amino acids. Research has shown its application in synthesizing reactive tetrapeptides for potentially biocompatible or biodegradable materials. Proteases from various sources were tested for their ability to synthesize protected dipeptides containing this compound (Fernandez et al., 1995).

Microbial Deprotection of N-benzyloxycarbonyl Amino Protecting Group

The microbial deprotection of N-carbobenzoxy-L-amino acids, including this compound, is another significant application. This method involves using microorganisms for the quantitative enantioselective deprotection of Cbz-dl-amino acids and related compounds, providing an efficient approach for producing Cbz-protected derivatives in high yield and optical purity (Maurs et al., 2012).

Pharmaceutical Compound Detection

While not directly related to this compound, the detection of carbamazepine, an emerging pollutant, in the aquatic environment has been developed using an immunoassay. This assay utilizes a commercially available monoclonal antibody and a novel enzyme conjugate that includes a hydrophilic peptide spacer. This method is significant for environmental monitoring and management of pharmaceutical pollutants (Bahlmann et al., 2009).

Future Directions

Mechanism of Action

Mode of Action

Cbz-L-homopropargylglycine is a derivative of L-Homopropargylglycine (HPG), which is a reactive methionine analog that contains an alkyne moiety . It is readily inserted into newly-synthesized proteins in place of methionine . This compound can then be labeled or captured through click chemistry , a powerful tool for studying biological systems.

Biochemical Pathways

L-Homopropargylglycine, the parent compound of this compound, has been shown to inhibit the activity of enzymes involved in fatty acid synthesis . It also affects mitochondrial membrane potential and reactive oxygen species production . These biochemical pathways and their downstream effects are likely to be influenced by this compound as well, but more research is needed to confirm this.

Pharmacokinetics

The solubility of its parent compound, l-homopropargylglycine, in pbs (ph 72) is 10 mg/ml , which may give some indication of its bioavailability.

Result of Action

Its parent compound, l-homopropargylglycine, is used as a non-radioactive alternative to [35s]-methionine for the detection of nascent protein synthesis . This suggests that this compound may have similar effects.

Action Environment

It is known that the parent compound, l-homopropargylglycine, can be stored at -20°c and shipped at room temperature , suggesting some degree of environmental stability.

Biochemical Analysis

Biochemical Properties

Cbz-L-homopropargylglycine plays a role in biochemical reactions, particularly in protein synthesis. It is an amino acid analog that has been modified with a propargyl group . This modification allows it to be incorporated into proteins during active protein synthesis . The nature of these interactions involves the incorporation of this compound into proteins in place of methionine .

Cellular Effects

The effects of this compound on cells are primarily related to its role in protein synthesis. By incorporating into proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in proteins can be detected using specific chemical reactions, allowing researchers to track the synthesis of new proteins .

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into proteins during synthesis. This occurs because this compound is an analog of methionine, one of the amino acids used in protein synthesis . Once incorporated into proteins, this compound can interact with other biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the incorporation of this compound into proteins can be tracked over time, providing insights into the dynamics of protein synthesis . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained through in vitro or in vivo studies .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to protein synthesis. As an analog of methionine, this compound can be incorporated into proteins during synthesis . The enzymes and cofactors involved in this process would be the same as those involved in the synthesis of proteins containing methionine .

Subcellular Localization

The subcellular localization of this compound would be expected to be wherever protein synthesis is occurring, as it is incorporated into proteins during synthesis . This could include the cytoplasm, where protein synthesis primarily occurs, as well as any other compartments or organelles where proteins are being synthesized .

Properties

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPVNBACLFLOJI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)

![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)

![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)